molecular formula C29H39ClN2O6 B519724 Atrasentan hydrochloride CAS No. 195733-43-8

Atrasentan hydrochloride

Cat. No.: B519724
CAS No.: 195733-43-8
M. Wt: 547.1 g/mol
InChI Key: IJFUJIFSUKPWCZ-SQMFDTLJSA-N
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Description

Atrasentan Hydrochloride is an experimental drug primarily studied for its potential in treating various types of cancer, including non-small cell lung cancer, and diabetic kidney disease. It is a selective endothelin A receptor antagonist, which means it blocks the action of endothelin, a protein that causes blood vessels to constrict and cells to proliferate .

Biochemical Analysis

Biochemical Properties

Atrasentan hydrochloride plays a significant role in biochemical reactions by selectively inhibiting endothelin A receptors. This compound interacts primarily with endothelin-1, a peptide that induces vasoconstriction and cell proliferation. By binding to endothelin A receptors with high affinity (IC50 of 0.2 nM for endothelin A compared to 190 nM for endothelin B receptors), this compound effectively blocks the downstream signaling pathways activated by endothelin-1 . This interaction prevents endothelin-1 from exerting its effects on vascular smooth muscle cells and other target cells, thereby reducing vasoconstriction and cell proliferation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits endothelin-1-induced proliferation and migration, which are critical processes in the development of vascular diseases. Additionally, this compound has been shown to reduce proteinuria and improve kidney outcomes in patients with diabetic kidney disease by decreasing mesangial cell activation, inflammation, and fibrosis . This compound also influences cell signaling pathways, such as the endothelin signaling pathway, and modulates gene expression related to cell proliferation and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to endothelin A receptors, thereby blocking the binding of endothelin-1. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation . This compound also inhibits the expression of genes involved in these processes, further contributing to its therapeutic effects. By blocking endothelin A receptors, this compound reduces the pathological effects of endothelin-1 on various tissues and organs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and reaches steady-state concentrations within a few days of administration . This compound has demonstrated consistent pharmacokinetic profiles, with a half-life of approximately 21 hours . Long-term studies have indicated that this compound maintains its efficacy in reducing proteinuria and improving kidney function over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent efficacy in reducing proteinuria and improving kidney outcomes . Higher doses of this compound have been associated with increased adverse effects, such as edema and weight gain, which are likely due to its potent vasodilatory effects . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with endothelin receptors. This compound is metabolized in the liver, and its metabolites are excreted primarily through the kidneys . The metabolic pathways of this compound involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters and binding proteins . These interactions affect the localization and accumulation of this compound in different tissues, contributing to its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with endothelin A receptors, which are located on the cell surface . This compound does not require specific targeting signals or post-translational modifications to reach its target receptors. Its activity and function are influenced by the density and distribution of endothelin A receptors on different cell types

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atrasentan Hydrochloride involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzodioxole and methoxyphenyl groups.
  • Final coupling with the dibutylamino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Atrasentan Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, impacting the molecule’s stability and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Atrasentan Hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

    Sitaxentan: Another endothelin receptor antagonist used primarily for pulmonary arterial hypertension.

    Ambrisentan: Similar to Sitaxentan, used for treating pulmonary arterial hypertension.

    Bosentan: A dual endothelin receptor antagonist used for pulmonary arterial hypertension.

Comparison: Atrasentan Hydrochloride is unique in its high selectivity for the endothelin A receptor, making it particularly effective in reducing cell proliferation and proteinuria. Unlike other endothelin receptor antagonists, this compound has shown promise in treating diabetic kidney disease and certain cancers .

Properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173937-91-2 (Parent)
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20173240
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195733-43-8
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATRASENTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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